molecular formula C13H8Cl2N2O3 B4711994 3,4-dichloro-N-(3-nitrophenyl)benzamide

3,4-dichloro-N-(3-nitrophenyl)benzamide

Cat. No. B4711994
M. Wt: 311.12 g/mol
InChI Key: VXQLLGYZTYIWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(3-nitrophenyl)benzamide, also known as DCPB, is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound has been found to have several biochemical and physiological effects, making it a promising candidate for research in various fields.

Scientific Research Applications

3,4-dichloro-N-(3-nitrophenyl)benzamide has been studied extensively for its potential use in various scientific applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent antitumor activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-nitrophenyl)benzamide is not yet fully understood. However, studies have shown that this compound interacts with several cellular targets, including tubulin and histone deacetylases (HDACs). This compound has been found to inhibit HDAC activity, leading to the accumulation of acetylated histones and subsequent activation of tumor suppressor genes. Additionally, this compound has been found to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a promising candidate for research in various fields. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, inhibit angiogenesis, and modulate immune responses. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-dichloro-N-(3-nitrophenyl)benzamide in lab experiments is its potent antitumor activity against several types of cancer cells. Additionally, this compound has been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3,4-dichloro-N-(3-nitrophenyl)benzamide. One potential direction is to study the molecular mechanisms underlying this compound's antitumor activity. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for cancer therapy. Another potential direction is to investigate the potential use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in various scientific applications. Its potent antitumor activity, low toxicity in normal cells, and anti-inflammatory effects make it a promising candidate for cancer therapy and the treatment of inflammatory diseases. Further research is needed to fully understand the molecular mechanisms underlying this compound's effects and to determine its optimal dosage and administration route.

properties

IUPAC Name

3,4-dichloro-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-11-5-4-8(6-12(11)15)13(18)16-9-2-1-3-10(7-9)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQLLGYZTYIWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-(3-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dichloro-N-(3-nitrophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3,4-dichloro-N-(3-nitrophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3,4-dichloro-N-(3-nitrophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3,4-dichloro-N-(3-nitrophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
3,4-dichloro-N-(3-nitrophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.